

Application Notes and Protocols for Measuring VDAC-1 Inhibition by NE11808

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Compound of Interest

Compound Name: NE11808

Cat. No.: B1677986

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Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein in the outer mitochondrial membrane, acting as a primary gateway for the transport of ions and metabolites between the mitochondria and the cytosol.[1][2] Its role is pivotal in cellular metabolism, calcium homeostasis, and the intrinsic pathway of apoptosis.[1][2][3][4] Dysregulation of VDAC1 function has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1][2][5]

NE11808 is a novel compound under investigation for its potential to modulate VDAC1 activity. These application notes provide detailed protocols for a range of biophysical and cell-based assays to characterize the inhibitory effects of **NE11808** on VDAC1. The methodologies described herein are designed to enable researchers to quantify the potency and elucidate the mechanism of action of **NE11808** and other potential VDAC1 inhibitors.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Electrophysiological Characterization of **NE11808**

| Parameter | Control | NE11808 (Concentration 1) | NE11808 (Concentration 2) | NE11808 (Concentration 3) |
|---------------------------------------|---------|---------------------------------|---------------------------------|---------------------------------|
| Single-Channel Conductance (nS) | | | | |
| Open State (G _o) | | | | |
| Closed State (G _c) | | | | |
| Open Probability (P _o) | | | | |
| at +V _m | | | | |
| at -V _m | | | | |
| IC ₅₀ (μM) | - | | | |

Table 2: Liposome-Based Flux Assay Data for **NE11808**

| Parameter | Control | NE11808 (Concentration 1) | NE11808 (Concentration 2) | NE11808 (Concentration 3) |
|---|---------|---------------------------------|---------------------------------|---------------------------------|
| Rate of Substrate Influx/Efflux (e.g., ATP, Ca ²⁺) | | | | |
| Percentage Inhibition (%) | - | | | |
| IC ₅₀ (μM) | - | | | |

Table 3: Cell-Based Assay Results for **NE11808**

| Assay | Endpoint Measured | Control | NE11808 (Concentration 1) | NE11808 (Concentration 2) | NE11808 (Concentration 3) |
|--|---|---------|---------------------------|---------------------------|---------------------------|
| Mitochondrial Membrane Potential | JC-1 Ratio (Red/Green Fluorescence) or TMRM Intensity | | | | |
| Cytochrome c Release | Cytosolic Cytochrome c (Arbitrary Units) | | | | |
| Cellular ATP Levels | Luminescence (RLU) | | | | |
| Reactive Oxygen Species (ROS) | Fluorescence Intensity (e.g., DCFDA) | | | | |
| Cell Viability (e.g., Apoptosis Induction) | Percentage of Annexin V-positive cells | | | | |
| VDAC1 Oligomerization | BRET ² Signal or Dimer/Monomer Ratio | | | | |
| IC ₅₀ / EC ₅₀ (μM) | Calculated for each endpoint | - | | | |

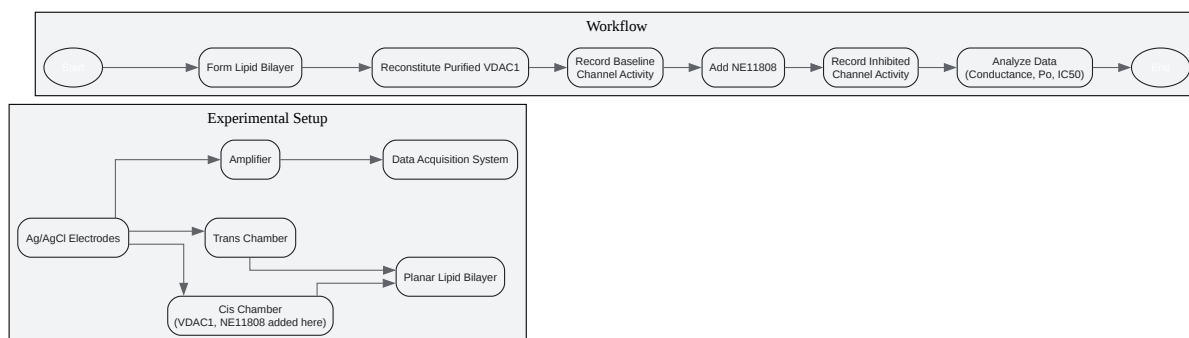
Experimental Protocols

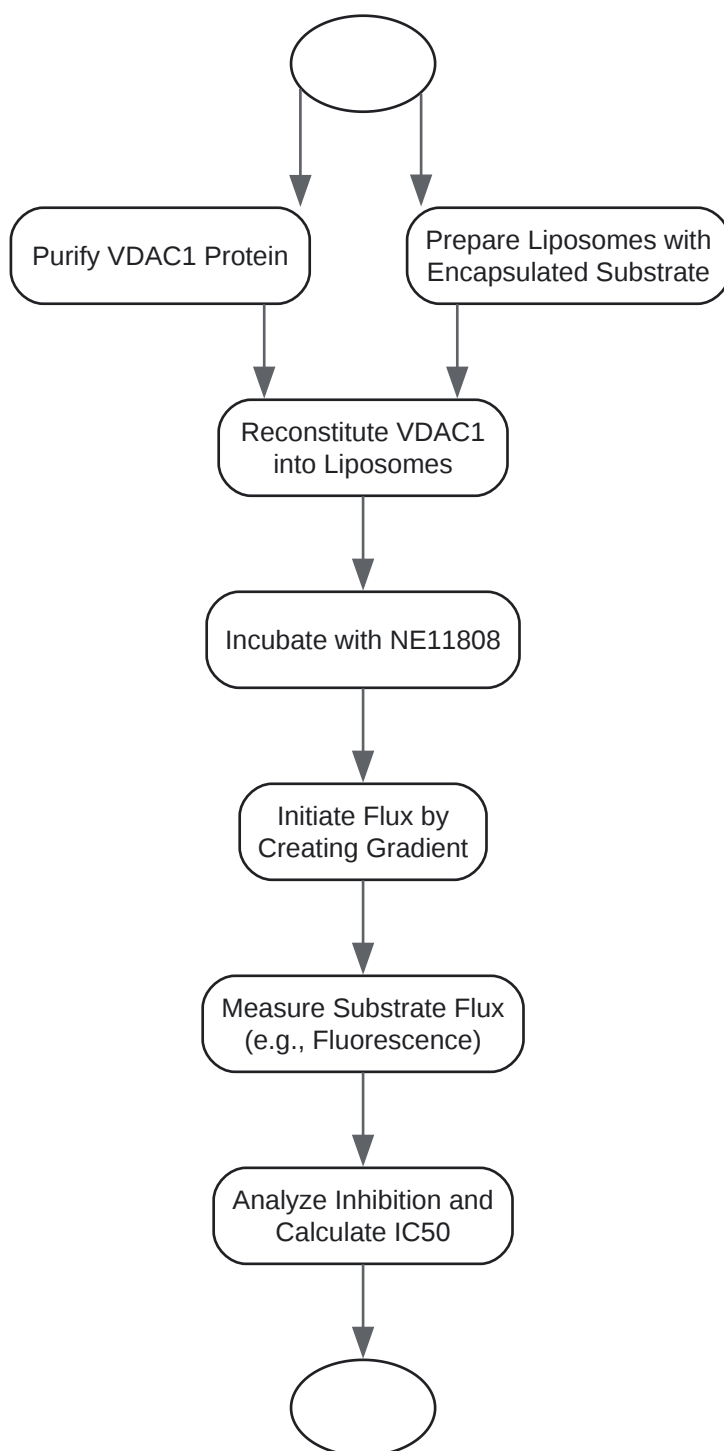
Planar Lipid Bilayer Electrophysiology

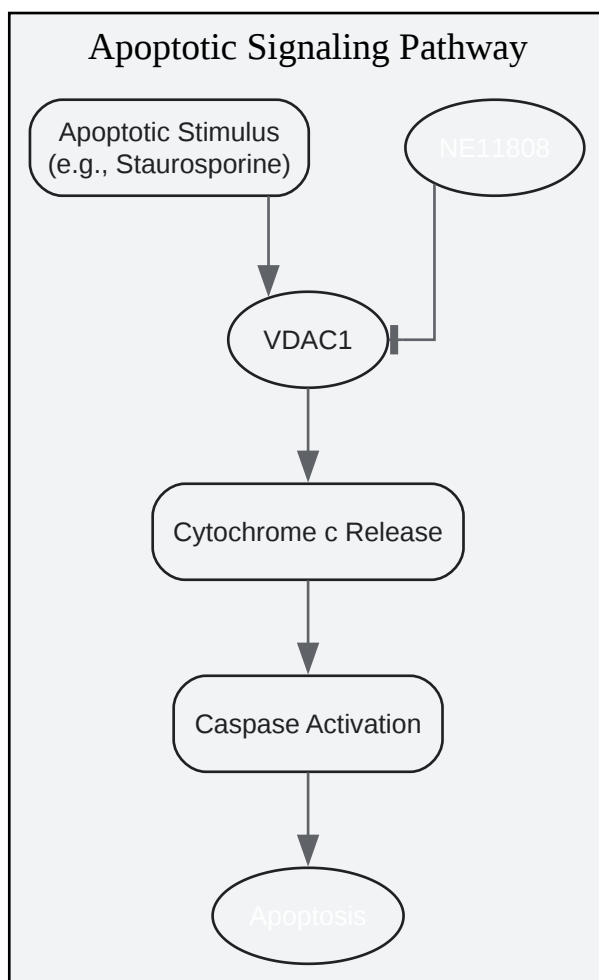
This technique directly measures the ion channel activity of VDAC1 and is the gold standard for characterizing the effects of inhibitors on channel conductance and gating.[\[6\]](#)[\[7\]](#)

Methodology:

- **Preparation of Planar Lipid Bilayer:** A lipid bilayer (e.g., from soybean asolectin) is formed across a small aperture separating two chambers (cis and trans) filled with an appropriate buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).[\[7\]](#)
- **Reconstitution of VDAC1:** Purified VDAC1 protein is added to the cis chamber and spontaneously inserts into the lipid bilayer.[\[7\]](#)
- **Single-Channel Recording:** Using Ag/AgCl electrodes, a voltage is clamped across the membrane, and the resulting ion current is measured. The characteristic voltage-dependent gating of VDAC1 can be observed.[\[6\]](#)
- **Inhibitor Application:** **NE11808** is added to the cis chamber at various concentrations.
- **Data Analysis:** Changes in single-channel conductance, open probability, and voltage dependence in the presence of **NE11808** are recorded and analyzed to determine the inhibitory mechanism.[\[6\]](#)[\[7\]](#)







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